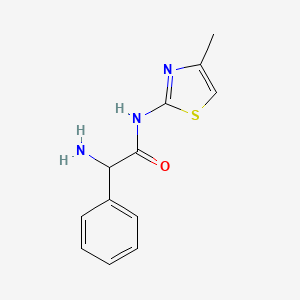![molecular formula C9H11BO4S B13536089 5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)
5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a benzoxaborole derivative with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学的研究の応用
5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzoxaborole core can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound useful in studying and potentially treating various diseases.
類似化合物との比較
Similar Compounds
- 5-(methylsulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-(propylsulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-(butylsulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific ethanesulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl sulfonyl groups, this compound may exhibit different reactivity and potency in various applications, making it a valuable addition to the library of benzoxaborole derivatives.
特性
分子式 |
C9H11BO4S |
|---|---|
分子量 |
226.06 g/mol |
IUPAC名 |
5-ethylsulfonyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4S/c1-2-15(12,13)8-3-4-9-7(5-8)6-14-10(9)11/h3-5,11H,2,6H2,1H3 |
InChIキー |
ZTACHAOSGCCSSP-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)S(=O)(=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


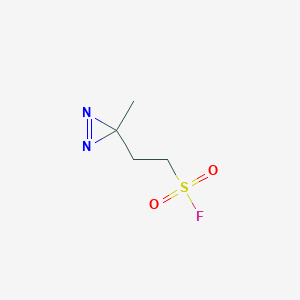

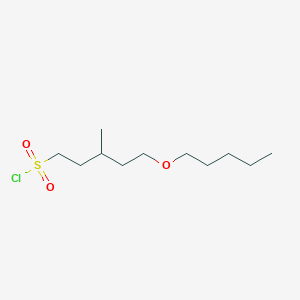
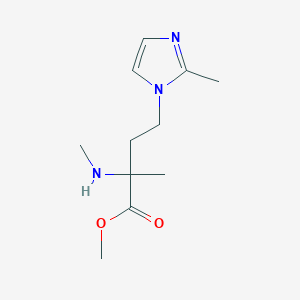


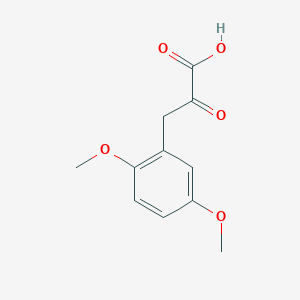
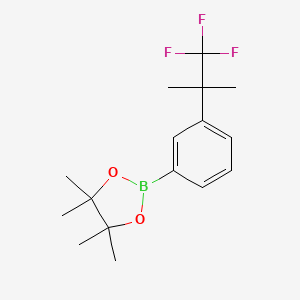
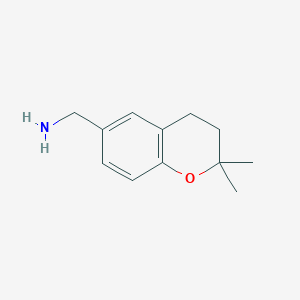
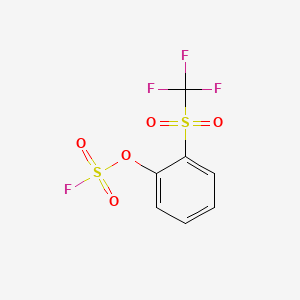
![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)
![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)

